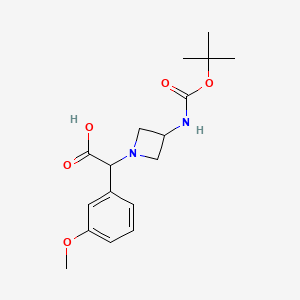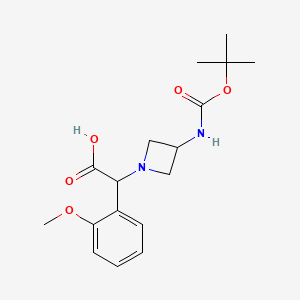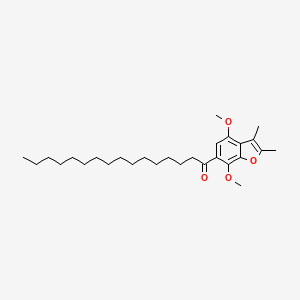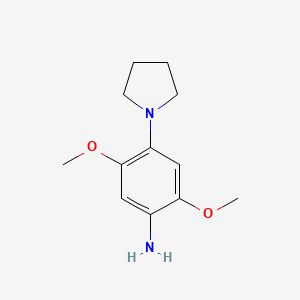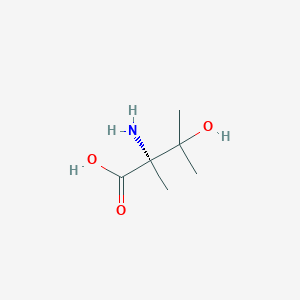
Trimethylserin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylserin is an organic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the serine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylserin can be synthesized through several methods. One common approach involves the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation of the serine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic methylation of serine using dimethyl sulfate or methyl triflate as methylating agents. These reactions are often conducted in the presence of a suitable catalyst, such as palladium or platinum, to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylserine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of trimethylserinol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halides (e.g., methyl iodide), amines; reactions are often conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Trimethylserine oxide
Reduction: Trimethylserinol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Trimethylserin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of trimethylserin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in methylation reactions, leading to the formation of methylated metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as gene expression, protein function, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyllysine: Another trimethylated amino acid with similar chemical properties but different biological functions.
Trimethylamine: A trimethylated amine that shares some chemical reactivity with trimethylserin but has distinct applications and effects.
Uniqueness
This compound is unique due to its specific structure and the presence of three methyl groups attached to the serine molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
InChI-Schlüssel |
XRTPVBDGIHBVJI-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@](C(=O)O)(C(C)(C)O)N |
Kanonische SMILES |
CC(C)(C(C)(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
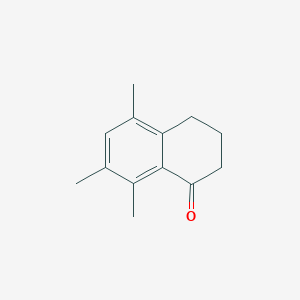

methanone](/img/structure/B13804956.png)
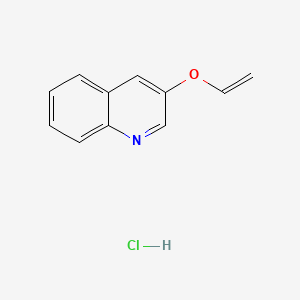
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
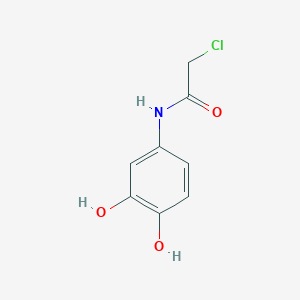
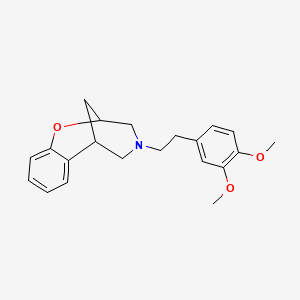

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
